molecular formula C7H11N3OS B8045052 2-(2-Amino-5-methylthiazol-4-yl)-N-methylacetamide

2-(2-Amino-5-methylthiazol-4-yl)-N-methylacetamide

Cat. No.: B8045052
M. Wt: 185.25 g/mol
InChI Key: LVPOZBZUXUHWTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Amino-5-methylthiazol-4-yl)-N-methylacetamide is a chemical compound belonging to the thiazole class, characterized by a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Amino-5-methylthiazol-4-yl)-N-methylacetamide typically involves the following steps:

  • Formation of 2-Amino-5-methylthiazole: This is achieved by reacting 2-aminothiazole with an appropriate methylating agent, such as methyl iodide, under controlled conditions.

  • Acetylation: The amino group of 2-amino-5-methylthiazole is then acetylated using acetic anhydride or acetyl chloride in the presence of a base, such as pyridine.

  • Methylation: Finally, the acetylated product is methylated using methyl iodide or dimethyl sulfate to yield the target compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and advanced purification techniques, such as column chromatography, can also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Amino-5-methylthiazol-4-yl)-N-methylacetamide can undergo various chemical reactions, including:

  • Oxidation: The thiazole ring can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine or thiol derivatives.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or methyl groups are replaced by other substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Derivatives with hydroxyl, carbonyl, or carboxyl groups.

  • Reduction Products: Amine or thiol derivatives.

  • Substitution Products: Compounds with various alkyl or aryl substituents.

Scientific Research Applications

2-(2-Amino-5-methylthiazol-4-yl)-N-methylacetamide has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound can be used in biochemical studies to investigate enzyme inhibition and protein interactions.

  • Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.

  • Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

2-(2-Amino-5-methylthiazol-4-yl)-N-methylacetamide is similar to other thiazole derivatives, such as 2-aminothiazole and 2-amino-4-methylthiazole. its unique structural features, such as the presence of the N-methylacetamide group, distinguish it from these compounds. These differences can result in varying biological activities and applications.

Comparison with Similar Compounds

  • 2-Amino-5-methylthiazole

  • 2-Amino-4-methylthiazole

  • 2-Aminothiazole

  • 2-Amino-5-nitrothiazole

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

2-(2-amino-5-methyl-1,3-thiazol-4-yl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3OS/c1-4-5(3-6(11)9-2)10-7(8)12-4/h3H2,1-2H3,(H2,8,10)(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPOZBZUXUHWTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)CC(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.